1-Ethyl-pyrrolidine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-pyrrolidine-3-thiol is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an ethyl group at the nitrogen atom and a thiol group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-pyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-ethyl-3-pyrrolidinone with hydrogen sulfide in the presence of a base can yield this compound. Another method involves the thiolation of 1-ethyl-pyrrolidine using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Ethyl-pyrrolidine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-pyrrolidine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the thiol group.
1-Methyl-pyrrolidine-3-thiol: A similar compound with a methyl group instead of an ethyl group.
2-Ethyl-pyrrolidine-3-thiol: A positional isomer with the ethyl group at the second carbon.
Uniqueness: 1-Ethyl-pyrrolidine-3-thiol is unique due to the presence of both the ethyl and thiol groups, which confer distinct chemical and biological properties. The thiol group, in particular, allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
1-ethylpyrrolidine-3-thiol |
InChI |
InChI=1S/C6H13NS/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3 |
InChI Key |
RBDLBCQORJYMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.